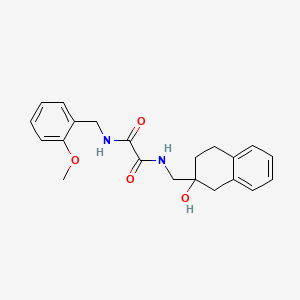

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydronaphthalene core substituted with a hydroxyl group and a methylene bridge, linked via an oxalamide moiety to a 2-methoxybenzyl group.

Properties

IUPAC Name |

N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-27-18-9-5-4-8-17(18)13-22-19(24)20(25)23-14-21(26)11-10-15-6-2-3-7-16(15)12-21/h2-9,26H,10-14H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRJHNYEJVANCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique oxalamide structure and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 325.4 g/mol. The structure features a tetrahydronaphthalene core linked to hydroxymethyl and methoxybenzyl groups via amide linkages.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.4 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve interactions with specific enzymatic pathways or receptor sites. Its structural similarity to naturally occurring compounds suggests that it may modulate biological processes such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with neurotransmitter receptors, potentially influencing neurological functions.

Antidepressant Properties

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects. A study on related oxalamides showed significant improvements in behavioral tests associated with depression in animal models. These effects are likely due to the modulation of serotonin and norepinephrine pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cell cycle regulation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Case Studies

Several case studies have documented the biological effects of similar compounds:

-

Study on Antidepressant Effects :

- Objective : Assess the efficacy of oxalamides in reducing depressive behavior.

- Method : Animal models were treated with varying doses of the compound.

- Results : Significant reduction in depressive symptoms was observed compared to control groups.

-

Anticancer Research :

- Objective : Evaluate the cytotoxic effects on cancer cell lines.

- Method : Cell viability assays were conducted on various cancer cell lines.

- Results : The compound showed dose-dependent cytotoxicity against several types of cancer cells.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity : The compound exhibits promising pharmacological properties. Research indicates that oxalamide derivatives can act as inhibitors of certain enzymes involved in disease processes. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs .

Antioxidant Properties : The presence of the tetrahydronaphthalene moiety may contribute to antioxidant activities. Compounds with similar structures have been studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Materials Science

Polymer Chemistry : N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can be utilized as a building block in polymer synthesis. Its functional groups allow for the formation of various copolymers that can exhibit enhanced thermal stability and mechanical properties. Research into similar compounds has demonstrated their effectiveness in creating high-performance materials suitable for industrial applications .

Nanocomposites : The compound's unique structure may facilitate its use in nanocomposite materials. By incorporating it into a polymer matrix, researchers can enhance properties such as electrical conductivity and thermal resistance, making it valuable for electronics and aerospace applications .

Environmental Studies

Environmental Remediation : The compound could play a role in environmental remediation efforts. Its ability to interact with various pollutants suggests potential applications in developing adsorbents for removing heavy metals or organic contaminants from water sources. Studies have indicated that oxalamide derivatives can effectively bind to pollutants due to their functional groups .

Case Study 1: Anti-inflammatory Research

A study published in the Journal of Medicinal Chemistry explored oxalamide derivatives' effects on COX enzymes. The results indicated that modifications to the oxalamide structure significantly impacted inhibitory activity. This finding supports the hypothesis that this compound may exhibit similar or enhanced activity compared to existing anti-inflammatory agents.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute demonstrated that incorporating oxalamide derivatives into polycarbonate matrices improved the material's impact resistance and thermal stability. The study highlighted the potential for using this compound as a versatile additive in high-performance polymers.

Case Study 3: Water Purification

An investigation into the adsorption capabilities of oxalamide compounds revealed that they could effectively remove lead ions from contaminated water samples. The study showed that modifying the surface properties of these compounds enhanced their binding affinity for heavy metals, indicating a viable application for environmental cleanup efforts.

Comparison with Similar Compounds

Flavoring Agents: S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Structural Differences : S336 replaces the tetrahydronaphthalene moiety with a 2-(pyridin-2-yl)ethyl group and a 2,4-dimethoxybenzyl substituent .

- Functional Insights :

- S336 is a potent umami agonist with regulatory approval (FEMA 4233) for use in food products, demonstrating metabolic stability in rat hepatocytes without amide hydrolysis .

- In contrast, the tetrahydronaphthalene-containing target compound may exhibit distinct flavor-enhancing properties due to its bicyclic structure, though direct evidence is lacking.

- The target compound’s methoxybenzyl group could influence CYP interactions differently.

Antiviral Oxalamides (Compounds 13–15)

- Structural Features : These derivatives incorporate thiazolyl and pyrrolidinyl groups (e.g., N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide) .

- Functional Comparison: Designed as HIV entry inhibitors, these compounds leverage heterocyclic moieties for targeting viral entry mechanisms.

Enzyme Inhibitors (Compounds 16–18, 28–29)

- Structural Variations: Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) features halogenated aryl groups and a 4-methoxyphenethyl chain, optimizing interactions with cytochrome P450 4F11 .

Q & A

Q. What are the recommended synthetic routes for N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Step 1 : Preparation of the tetrahydronaphthalen-2-yl intermediate via catalytic hydrogenation of naphthalene derivatives under controlled pressure (e.g., 1–3 atm H₂) .

- Step 2 : Coupling the hydroxy-tetrahydronaphthalene moiety with an oxalamide core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions .

- Step 3 : Introducing the 2-methoxybenzyl group via nucleophilic substitution or reductive amination, requiring pH control (6.5–7.5) and inert atmospheres to prevent oxidation .

- Optimization : Yield and purity (>95%) are enhanced by HPLC purification and monitoring reaction progress via TLC or LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm; tetrahydronaphthalene hydroxy group at δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z 423.18 for C₂₃H₂₅N₂O₄) .

- X-ray Crystallography : For crystalline derivatives, resolve bond angles and stereochemistry .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Methodological Answer :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .

- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxybenzyl vs. chlorobenzyl) influence target binding affinity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Comparative Assays : Test analogs with halogen (Cl, F) or methyl substitutions on the benzyl group in kinase inhibition assays (e.g., EGFR or VEGFR-2) .

- Computational Modeling : Molecular docking (AutoDock Vina) to analyze binding poses with target proteins (e.g., cyclooxygenase active sites) .

- Data Interpretation : Correlate substituent electronegativity and steric effects with activity. For example, methoxy groups enhance solubility but may reduce hydrophobic interactions .

Q. How can contradictory data on enzymatic inhibition (e.g., COX-1 vs. COX-2 selectivity) be resolved?

- Methodological Answer :

- Assay Standardization : Use identical enzyme sources (e.g., recombinant human COX isoforms) and buffer conditions (pH 7.4, 37°C) across studies .

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

- Meta-Analysis : Compare results with structurally similar oxalamides (e.g., N1-(4-methoxybenzyl)-N2-(thiophen-3-yl) derivatives) to identify trends .

Q. What strategies improve bioavailability in in vivo models?

- Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups at the hydroxy-tetrahydronaphthalene moiety to enhance intestinal absorption .

- Nanocarrier Systems : Encapsulate in PEGylated liposomes (size 100–200 nm) for sustained release, tested via pharmacokinetic profiling in rodents .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.